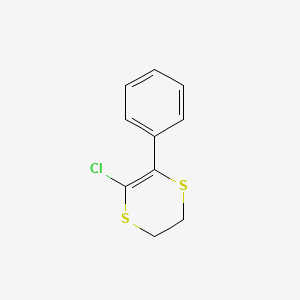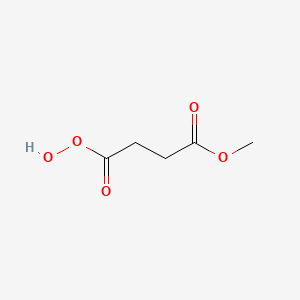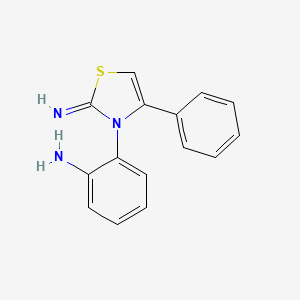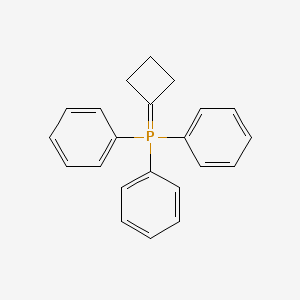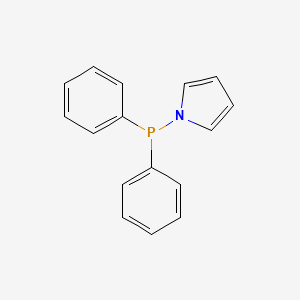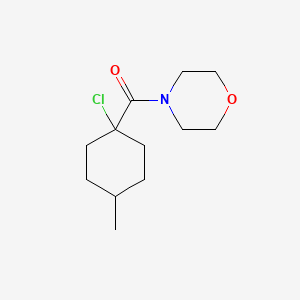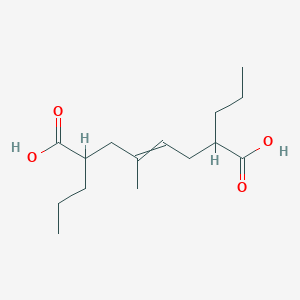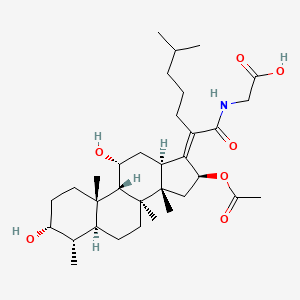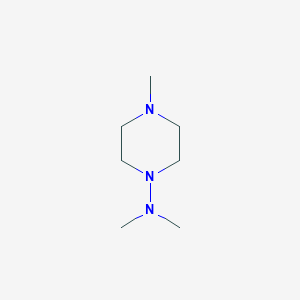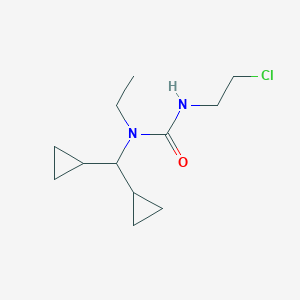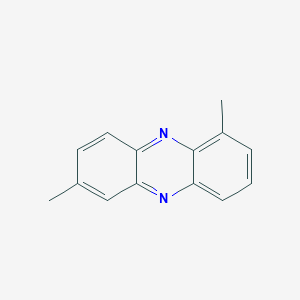methanethione CAS No. 53462-44-5](/img/structure/B14637979.png)
[(Dicyclohexylamino)sulfanyl](dihexylamino)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dicyclohexylamino)sulfanylmethanethione is a complex organic compound characterized by its unique structure, which includes both dicyclohexylamino and dihexylamino groups attached to a methanethione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyclohexylamino)sulfanylmethanethione typically involves the reaction of dicyclohexylamine and dihexylamine with a suitable sulfur-containing reagent. One common method involves the use of thiourea as a nucleophile, which reacts with alkyl halides to form the desired product . The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at room temperature or under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Dicyclohexylamino)sulfanylmethanethione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms.
Substitution: Nucleophilic substitution reactions can replace one of the amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Dicyclohexylamino)sulfanylmethanethione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Dicyclohexylamino)sulfanylmethanethione involves its interaction with various molecular targets, including enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Dicyclohexylamino)sulfanylmethanethione
- (Dicyclohexylamino)sulfanylmethanethione
Uniqueness
(Dicyclohexylamino)sulfanylmethanethione is unique due to its specific combination of dicyclohexylamino and dihexylamino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
53462-44-5 |
|---|---|
Molekularformel |
C25H48N2S2 |
Molekulargewicht |
440.8 g/mol |
IUPAC-Name |
(dicyclohexylamino) N,N-dihexylcarbamodithioate |
InChI |
InChI=1S/C25H48N2S2/c1-3-5-7-15-21-26(22-16-8-6-4-2)25(28)29-27(23-17-11-9-12-18-23)24-19-13-10-14-20-24/h23-24H,3-22H2,1-2H3 |
InChI-Schlüssel |
ASJIJAABHUSHAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CCCCCC)C(=S)SN(C1CCCCC1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


